4-Nitro-2-(trifluoromethyl)benzaldehyde
Overview
Description
4-Nitro-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C8H4F3NO3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with an aldehyde functional group (-CHO). This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of various pharmaceutical intermediates , suggesting that it may interact with a wide range of biological targets.
Mode of Action
The exact mode of action of 4-Nitro-2-(trifluoromethyl)benzaldehyde is not well-documented. It’s possible that the compound interacts with its targets through the nitro group and the trifluoromethyl group, which are both electron-withdrawing groups. These groups could potentially enhance the electrophilicity of the benzaldehyde moiety, facilitating reactions with nucleophilic residues in biological targets .
Result of Action
As a potential pharmaceutical intermediate , it may be involved in a variety of biological effects depending on the specific targets and pathways it affects.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include pH, temperature, and the presence of other compounds or enzymes that could interact with this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitro-2-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common method involves the nitration of 2-(trifluoromethyl)benzaldehyde. The nitration process typically uses a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The aldehyde group can be oxidized to a carboxylic acid (-COOH) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Reduction: 4-Amino-2-(trifluoromethyl)benzaldehyde
Oxidation: 4-Nitro-2-(trifluoromethyl)benzoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Nitro-2-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It serves as a building block for the development of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-Nitro-2-(trifluoromethyl)benzaldehyde can be compared with other similar compounds, such as:
2-Nitro-4-(trifluoromethyl)benzaldehyde: Similar structure but with different positions of the nitro and trifluoromethyl groups.
4-Nitrobenzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Nitro-4-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different applications and reactivity.
The uniqueness of this compound lies in the combination of the nitro, trifluoromethyl, and aldehyde groups, which impart distinct chemical properties and make it valuable for various applications.
Properties
IUPAC Name |
4-nitro-2-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)7-3-6(12(14)15)2-1-5(7)4-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREGKXZIHOMXBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496007 | |
Record name | 4-Nitro-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50551-17-2 | |
Record name | 4-Nitro-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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